Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
CAS No.: 94994-15-7
Cat. No.: VC3045699
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate - 94994-15-7](/images/structure/VC3045699.png)
Specification
CAS No. | 94994-15-7 |
---|---|
Molecular Formula | C11H18O3 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
Standard InChI | InChI=1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3 |
Standard InChI Key | CNDFZCWNUACFHZ-UHFFFAOYSA-N |
SMILES | COC(=O)C12CCC(CC1)(CC2)CO |
Canonical SMILES | COC(=O)C12CCC(CC1)(CC2)CO |
Introduction
Chemical Properties and Structure
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate features a bicyclo[2.2.2]octane core structure with a carboxymethyl group at position 1 and a hydroxymethyl group at position 4. The compound's rigid cage-like structure contributes to its stability and unique reactivity patterns.
Basic Properties
The compound is characterized by the following physicochemical properties:
Property | Value |
---|---|
CAS Number | 94994-15-7 |
Molecular Formula | C11H18O3 |
Molecular Weight | 198.26 g/mol |
SMILES | COC(=O)C12CCC(CC1)(CC2)CO |
InChI Key | CNDFZCWNUACFHZ-UHFFFAOYSA-N |
These fundamental properties provide the basis for understanding the compound's behavior in various chemical and biological systems .
Structural Characteristics
The bicyclo[2.2.2]octane core of the molecule provides a rigid framework that positions the functional groups in specific spatial orientations. This structural rigidity can be advantageous in certain applications, particularly where specific molecular geometries are required for biological activity or for use as building blocks in more complex molecular architectures .
The compound contains two key functional groups:
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A methyl ester group at the 1-position bridgehead
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A hydroxymethyl group at the 4-position
This combination of functional groups allows for selective chemical modifications, making the compound versatile in synthetic applications .
Synthesis Methods
Enantioselective Approaches
Recent advances in synthetic methodology have enabled the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, which serve as important intermediates in the synthesis of methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. One notable approach employs metal-free, mild, and operationally simple conditions for high enantioselectivity .
A formal [4 + 2] cycloaddition reaction between α'-ethoxycarbonyl cyclohexenone and nitroolefin has been reported as a key step in the synthesis of bicyclo[2.2.2]octane-1-carboxylates. This methodology represents a significant advancement as such formal cycloaddition reactions were previously undocumented in the literature for these specific structures .
Conventional Synthetic Routes
The synthesis of methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the modification of the bicyclic core structure through conventional organic chemistry techniques. This often includes esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst, followed by selective functionalization to introduce the hydroxymethyl group .
Chemical Reactivity
Functional Group Transformations
The presence of both ester and hydroxyl functional groups in methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate allows for various chemical transformations:
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The hydroxymethyl group can undergo oxidation to yield a carboxyl group
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The ester group can be reduced to an alcohol using appropriate reducing agents
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The hydroxyl group can participate in substitution reactions to form ethers or esters
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The ester group can undergo hydrolysis to yield the corresponding carboxylic acid
These transformations expand the utility of the compound as a versatile intermediate in more complex synthetic schemes .
Reactivity Profile
The unique structural arrangement of methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate influences its reactivity profile. The rigid bicyclic framework can affect the accessibility and reactivity of the functional groups. The hydroxymethyl group, being relatively unhindered, exhibits typical alcohol reactivity, while the ester group at the bridgehead position may show altered reactivity due to steric constraints imposed by the bicyclic structure .
Applications in Scientific Research
Synthetic Building Block
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate serves as a valuable building block in organic synthesis. Its rigid structure with well-defined spatial arrangement of functional groups makes it useful in the construction of more complex molecular architectures. The presence of two different functional groups allows for selective chemical modifications, enhancing its utility in multistep synthetic sequences .
Medicinal Chemistry
In medicinal chemistry, compounds with bicyclic structures similar to methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate have shown potential in drug development efforts. The rigid bicyclic core can provide conformational stability, potentially enhancing binding interactions with biological targets. Additionally, the functional groups present in the molecule offer sites for further modification to improve pharmacological properties .
Physical Properties
Spectroscopic Data
While specific spectroscopic data for methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is limited in the available search results, the compound's structure allows for predictions about its spectroscopic characteristics. The compound would likely exhibit characteristic infrared absorption bands for the ester carbonyl and hydroxyl groups, as well as distinctive 1H and 13C NMR signals for the bicyclic framework and functional groups .
Solubility and Stability
Based on its structure, methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is expected to have moderate solubility in polar organic solvents such as alcohols, ethers, and chlorinated solvents, with limited solubility in water. The compound should be stable under normal storage conditions, though as with many organic compounds containing hydroxyl and ester groups, it may be sensitive to strong acids, bases, and oxidizing agents .
Comparison with Similar Compounds
Related Bicyclic Esters
Property | Methyl bicyclo[2.2.2]octane-1-carboxylate | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
---|---|---|
CAS Number | 2064-04-2 | 94994-15-7 |
Molecular Formula | C10H16O2 | C11H18O3 |
Molecular Weight | 168.233 g/mol | 198.26 g/mol |
Density | 1.1±0.1 g/cm3 | Not specified in search results |
Boiling Point | 208.7±8.0 °C at 760 mmHg | Not specified in search results |
Flash Point | 75.9±6.0 °C | Not specified in search results |
The additional hydroxymethyl group in methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate increases its polarity and molecular weight compared to methyl bicyclo[2.2.2]octane-1-carboxylate, which would affect its physical properties and reactivity .
Structural Analogs
Other structural analogs of interest include compounds with different substitution patterns on the bicyclo[2.2.2]octane framework. These variations can significantly influence the compounds' properties and applications. The specific arrangement of functional groups on the rigid bicyclic core determines the three-dimensional shape and reactivity of these molecules, making each analog unique in its chemical behavior and potential applications .
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